molecular formula C9H22Cl2N2O B1398270 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride CAS No. 1219979-66-4

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride

Cat. No.: B1398270
CAS No.: 1219979-66-4
M. Wt: 245.19 g/mol
InChI Key: IGSGEPQIPQKWKH-UHFFFAOYSA-N
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Description

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride is a chemical compound with the molecular formula C9H21Cl2N2O. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology. This compound is known for its unique properties and versatility, making it a valuable tool in various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride typically involves the reaction of 4-piperidone with ethylamine, followed by reduction and subsequent reaction with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or piperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride is widely used in scientific research for various applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter systems and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(4-piperidinyl)amino]-1-ethanol dihydrochloride
  • 2-[Ethyl(4-piperidinyl)amino]-1-propanol dihydrochloride
  • 2-[Ethyl(4-piperidinyl)amino]-1-butanol dihydrochloride

Uniqueness

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it particularly valuable in certain research contexts .

Properties

IUPAC Name

2-[ethyl(piperidin-4-yl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-11(7-8-12)9-3-5-10-6-4-9;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSGEPQIPQKWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride
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2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride
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2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride
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2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride
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2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride
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2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride

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